molecular formula C9H14BNO3 B3027835 2-Isoproxy-3-methylpyridine-5-boronic acid CAS No. 1402238-33-8

2-Isoproxy-3-methylpyridine-5-boronic acid

Cat. No.: B3027835
CAS No.: 1402238-33-8
M. Wt: 195.03
InChI Key: CDAZRJFZSURUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxy-3-methylpyridine-5-boronic acid (CAS: 1402238-33-8) is a boronic acid derivative of pyridine with substituents at the 2-, 3-, and 5-positions. Its molecular formula is C₉H₁₃BNO₃, with a calculated average molecular weight of 195.03 g/mol (assuming B = 10.81, C = 12, H = 1, N = 14, O = 16). The compound features:

  • Isopropoxy group (-OCH(CH₃)₂) at position 2,
  • Methyl group (-CH₃) at position 3,
  • Boronic acid (-B(OH)₂) at position 5.

This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical and materials chemistry. Its purity is typically ≥98% (as noted in commercial sources) .

Properties

IUPAC Name

(5-methyl-6-propan-2-yloxypyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-6(2)14-9-7(3)4-8(5-11-9)10(12)13/h4-6,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAZRJFZSURUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OC(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701193162
Record name Boronic acid, B-[5-methyl-6-(1-methylethoxy)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402238-33-8
Record name Boronic acid, B-[5-methyl-6-(1-methylethoxy)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402238-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[5-methyl-6-(1-methylethoxy)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isoproxy-3-methylpyridine-5-boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the borylation of 2-isopropoxy-3-methylpyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Isoproxy-3-methylpyridine-5-boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Boronic Esters: From oxidation reactions.

    Substituted Pyridines: From substitution reactions

Comparison with Similar Compounds

Reactivity in Suzuki-Miyaura Cross-Couplings

  • Electron-Donating Groups (e.g., -OCH(CH₃)₂, -CH₃): The target compound’s isopropoxy and methyl groups stabilize the boronic acid via electron donation, reducing protodeboronation. This enhances its utility in reactions requiring prolonged heating or acidic conditions .
  • Electron-Withdrawing Groups (e.g., -CF₃): Compounds like 2-isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid exhibit reduced reactivity due to decreased electron density at the boron center, necessitating optimized catalytic systems .
  • Halogen Substituents (e.g., -Cl): 5-Chloro-6-isopropoxypyridine-3-boronic acid allows sequential functionalization, where the chlorine can be replaced post-coupling via Buchwald-Hartwig or Ullmann reactions .

Biological Activity

2-Isoproxy-3-methylpyridine-5-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their versatility in medicinal chemistry, particularly in drug development due to their ability to form reversible covalent bonds with diols and other nucleophiles. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and potential applications.

  • Molecular Formula : C₁₁H₁₃BNO₃
  • Molecular Weight : 215.04 g/mol
  • CAS Number : 1402238-33-8

The biological activity of this compound is primarily attributed to its boron atom, which can interact with hydroxyl groups on biomolecules, influencing enzymatic activities and cellular signaling pathways. This compound may also exhibit properties such as:

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites.
  • Antioxidant Activity : The presence of the pyridine ring may enhance the compound's ability to scavenge free radicals.

Biological Activity Assessment

Recent studies have evaluated the biological activities of related boronic compounds, providing insights into the potential effects of this compound. Below is a summary of findings from various research articles:

Activity Type Findings Reference
Antibacterial Exhibited significant antibacterial activity against Escherichia coli at concentrations of 6.50 mg/mL.
Antioxidant Demonstrated strong antioxidant properties with IC50 values indicating high efficacy in scavenging free radicals.
Enzyme Inhibition Showed moderate inhibition of acetylcholinesterase and high inhibition of butyrylcholinesterase (IC50 = 3.12 ± 0.04 µg/mL).
Cytotoxicity Displayed a cytotoxic effect on cancer cell lines (MCF-7) with an IC50 value of 18.76 ± 0.62 µg/mL.

Case Studies

  • Antiviral Activity Assessment
    A study explored the antiviral properties of various pyridine derivatives, including those similar to this compound, against viral replication in vitro. The results indicated that modifications in the molecular structure significantly affected antiviral efficacy, suggesting that similar derivatives could be potent antiviral agents.
  • Enzyme Inhibition Studies
    Research on enzyme inhibition highlighted that boronic acids can effectively inhibit serine proteases, which play crucial roles in various biological processes including blood coagulation and immune responses. The specific activity of this compound was assessed using kinetic assays, demonstrating promising inhibitory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isoproxy-3-methylpyridine-5-boronic acid
Reactant of Route 2
Reactant of Route 2
2-Isoproxy-3-methylpyridine-5-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.